molecular formula C9H13N3 B1473251 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1447966-00-8

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1473251
CAS No.: 1447966-00-8
M. Wt: 163.22 g/mol
InChI Key: SDBYTVRYGCVULG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical building block based on the tetrahydropyrido[4,3-d]pyrimidine heterocyclic scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. This core scaffold is recognized as a privileged structure in drug discovery, particularly in oncology. Recent research has identified tetrahydropyrido[4,3-d]pyrimidine derivatives as a promising new class of inhibitors for human topoisomerase II (topoII), a well-validated target for cancer treatment . These inhibitors represent a potentially safer alternative to traditional topoII poisons, which are associated with severe side effects like cardiotoxicity . Beyond topoisomerase inhibition, the pyridopyrimidine scaffold is a versatile pharmacophore found in compounds targeting various kinases. Pyridopyrimidine-based molecules are known to act as multi-targeted kinase inhibitors (MTKIs), a strategy that can reduce the insurgence of resistance in cancer therapy . Furthermore, closely related analogues, specifically 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, have been successfully designed and synthesized as potent, non-covalent inhibitors of the challenging KRAS-G12D oncogenic protein, demonstrating the continued utility of this chemical class in targeting high-priority cancer drivers . This compound is intended for research and development purposes only, specifically for use in synthetic chemistry, hit-to-lead optimization, and biological screening campaigns to explore new anticancer and targeted therapies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBYTVRYGCVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Using Formamidine Acetate in DMF

A notable method involves the cyclization of substituted pyrimidine precursors with formamidine acetate in dimethylformamide (DMF) at elevated temperatures (~100 °C), leading to the formation of tetrahydropyrido[4,3-d]pyrimidine skeletons.

  • Procedure : The precursor, such as a 7-substituted pyrimidine derivative, is reacted with formamidine acetate in DMF.
  • Conditions : Heating at 100 °C for several hours.
  • Outcome : Efficient ring closure yielding the tetrahydropyridopyrimidine core.
  • Additional Steps : Chlorination of carbonyl groups using phosphoryl chloride in the presence of DBU at 50 °C can further functionalize the molecule.

This method is part of a multi-step synthesis involving nucleophilic substitution and Gewald reactions for precursor formation.

Solvent-Free Catalytic Condensation Using Porous Catalysts

Another approach uses a solvent-free catalytic method with porous catalysts such as MIL-125(Ti)-N(CH2PO3H2)2:

  • Reactants : Mixture of aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
  • Catalyst : MIL-125(Ti)-N(CH2PO3H2)2 (10 mg).
  • Conditions : Stirring at 100 °C under solvent-free conditions.
  • Monitoring : Reaction progress monitored by thin-layer chromatography (TLC).
  • Advantages : High yield and short reaction time due to catalytic efficiency.

This method utilizes the vinylogous anomeric based oxidation mechanism to achieve ring formation.

Mannich Reaction and Subsequent Cyclization

The Mannich reaction has been employed for the synthesis of related tetrahydropyridopyrimidine derivatives:

  • Starting Materials : 6-amino-1,3-dimethyluracil condensed with Mannich bases.
  • Procedure : Heating the mixture with N,N-dimethylaminomethylene chloride in ethanol at ~65 °C for 3 hours.
  • Isolation : Precipitate is filtered and purified by recrystallization.
  • Further Modification : Formylation using phosphoryl chloride and DMF at room temperature can introduce aldehyde functionalities.

This method allows for the introduction of various aryl groups and substitutions at different positions on the pyrimidine ring system.

Comparative Data Table of Preparation Methods

Method Key Reactants/Precursors Catalyst/Reagent Conditions Yield (%) Notes
Solvent-free catalytic method Aryl aldehydes, 6-amino-1,3-dimethylpyrimidine, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile MIL-125(Ti)-N(CH2PO3H2)2 (10 mg) 100 °C, solvent-free, stirring High Short reaction time, green chemistry
Cyclization with formamidine acetate 7-substituted pyrimidine derivatives Formamidine acetate, phosphoryl chloride, DBU 100 °C (cyclization), 50 °C (chlorination) Moderate to high Multi-step synthesis, functionalization possible
Mannich reaction and formylation 6-amino-1,3-dimethyluracil, Mannich bases, N,N-dimethylaminomethylene chloride Phosphoryl chloride, DMF 65 °C for Mannich, r.t. for formylation Moderate Versatile substitution, good purity

Research Findings and Notes

  • The solvent-free catalytic method using porous titanium-based catalysts offers an environmentally friendly and efficient route with high yields and reduced reaction times.
  • Cyclization using formamidine acetate in DMF is a robust method for constructing the core tetrahydropyridopyrimidine skeleton, adaptable for various substitutions.
  • The Mannich reaction route provides a flexible approach to introduce diverse functional groups, facilitating further chemical modifications.
  • Purity and yield optimization often require careful control of temperature and stoichiometry, as well as purification by recrystallization from ethanol or other solvents.
  • Elemental analysis and spectroscopic characterization (IR, NMR) confirm the structure and substitution pattern of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14N4
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1447966-00-8

The compound features a bicyclic structure that combines a pyridine ring fused with a pyrimidine ring. This structural configuration contributes to its diverse reactivity and applicability in various synthetic processes.

Chemistry

Building Blocks for Synthesis
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a valuable building block in organic synthesis. Its derivatives are often employed in the creation of more complex organic molecules. The compound's unique substitution pattern allows for the formation of various derivatives that can be utilized in further chemical reactions.

Application Description
Organic SynthesisUsed as a precursor for synthesizing other organic compounds.
Derivative FormationForms N-oxides and substituted pyrido derivatives under specific conditions.

Biology

Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains.
Anticancer PropertiesIn vitro studies show inhibition of cancer cell proliferation in certain types of cancer.

Medicine

Drug Discovery
The compound is being investigated as a lead compound in drug discovery efforts targeting various therapeutic areas. Its biological activities make it a candidate for developing new pharmaceuticals.

Therapeutic Target Potential Application
Cancer TreatmentDevelopment of novel anticancer agents.
Infectious DiseasesExploration as an antimicrobial agent.

Industry

Material Development
In industrial applications, this compound is utilized in the formulation of new materials and catalysts. Its properties can enhance the performance of materials used in various applications.

Industry Application Description
CatalystsUsed to improve reaction efficiencies in chemical processes.
Material ScienceContributes to the development of advanced materials with specific properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.

  • Methodology : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
  • Results : IC50 values were determined to assess potency; significant apoptosis was observed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods.

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited notable inhibitory zones against both bacterial strains at specific concentrations.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Key Data :

  • Pyrido[4,3-d]pyrimidines : Used as starting materials for tetrahydropteroic acid derivatives (antifolate precursors) .
  • Pyrido[3,4-d]pyrimidines: Demonstrated antimalarial and antibacterial effects in 2,4-diamino-substituted derivatives .

Methyl vs. Amino Groups

The target compound’s 2,4-dimethyl groups contrast with 2,4-diamino substitutions in analogs like 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In contrast, methyl groups increase lipophilicity, improving membrane permeability but reducing direct target engagement in antifolate applications .

Example :

  • 2,4-Diamino derivatives: IC₅₀ values in the nanomolar range against Pneumocystis carinii DHFR .
  • 2,4-Dimethyl derivatives : Optimized for kinase selectivity (e.g., PI3Kδ inhibitors) with improved metabolic stability .

Halogenated Derivatives

Chloro-substituted analogs, such as 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, serve as intermediates for further functionalization. The electron-withdrawing chloro groups enhance reactivity in nucleophilic substitution reactions, enabling diversification into cytotoxic or kinase-targeting compounds .

Thieno-Fused Analogs

Compounds like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one () incorporate a sulfur-containing thieno ring. This modification alters electronic density and steric bulk, enhancing affinity for bromodomains (BRD3/4) but reducing selectivity compared to the simpler pyrido[4,3-d]pyrimidine core. The N-acetylated pyrido moiety in these analogs is critical for BET BDII selectivity .

Key Finding :

  • Thieno-fused derivatives showed 10–100-fold higher affinity for BRD3 BDII over BDI, whereas non-fused analogs like the target compound may prioritize kinase inhibition .

Pharmacological Target Selectivity

Kinase Inhibition

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure for kinase inhibitors. For instance:

  • PI3Kδ Inhibitors : Introduction of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core improved cellular potency and isoform selectivity (PI3Kδ IC₅₀ < 1 nM, >1,000-fold selectivity over α/β/γ isoforms) .
  • CaMKII Inhibitors : Derivatives lacking methyl groups but with aryl substitutions showed high selectivity over other kinases (e.g., PKA, PKC) .

Cytotoxic Agents

Diaryl ureas with 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl groups (e.g., compounds 6, 8, 10) exhibited superior cytotoxicity against Bel-7402 and A549 cancer cells (IC₅₀ < 1 µM) compared to sorafenib. The amino group’s hydrogen-bonding capacity is pivotal for activity, a feature absent in the dimethylated target compound .

Biological Activity

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrido[4,3-d]pyrimidines known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C9_9H14_{14}N4_4
  • CAS Number : 2098031-71-9
  • Molecular Weight : 178.24 g/mol
  • SMILES Representation : CN(C)C1=NC=C2CNCCC2=N1

Biological Activity Overview

Research on this compound indicates several promising biological activities:

  • Antitumor Activity : Compounds in the pyrido[4,3-d]pyrimidine class have shown efficacy against various cancer types by acting as inhibitors of key signaling pathways involved in tumor growth. For instance, derivatives have been evaluated for their role in inhibiting tyrosine kinases and other cancer-related proteins.
  • Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.
  • Antiviral Potential : There is emerging evidence that pyrido[4,3-d]pyrimidines may possess antiviral activity against specific viruses by interfering with their replication mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression and inflammation.
  • Receptor Modulation : It can act as a modulator of specific receptors involved in immune responses and cellular proliferation.

Data Table: Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorTyrosine kinase inhibition
Anti-inflammatoryCytokine modulation
AntiviralInterference with viral replication

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrido[4,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.
  • Anti-inflammatory Potential : In vivo studies have shown that certain derivatives of this compound reduced inflammation markers in animal models of arthritis. The reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 was noted.
  • Antiviral Activity : Preliminary screenings revealed that some pyrido[4,3-d]pyrimidines exhibited activity against Hepatitis C virus (HCV), suggesting potential for development as antiviral agents.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions, catalysts, and protecting groups. For example:

  • Route Evaluation : A practical synthesis of related pyrido[4,3-d]pyrimidines involves cyclization of pyrimidine precursors under mild conditions (e.g., NaOEt catalysis) .
  • Yield Improvement : Using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material can streamline multi-step reactions, achieving yields >70% in derivative synthesis .
  • Safety : Decomposition occurs at 206–211°C; storage at 2–8°C is critical to maintain stability .

Q. Table 1: Comparison of Synthetic Routes

PrecursorCatalyst/ConditionsYield (%)Reference
Pyrimidine derivativesNaOEt, room temperature65–75
Multicomponent reactantsTransition metal-free55–60
tert-butyl 4-oxopiperidineAcidic hydrolysis70–85

Q. Q2. How can structural ambiguities in pyrido[4,3-d]pyrimidine derivatives be resolved experimentally?

Methodological Answer: X-ray crystallography and NMR spectroscopy are critical:

  • Crystallography : The dihedral angle between pyrimidine and ester groups in 6-benzyl derivatives was resolved as 56.27° using single-crystal X-ray diffraction (R factor = 0.058) .
  • NMR Analysis : ¹H/¹³C NMR confirms regiochemistry; e.g., methyl groups at positions 2 and 4 show distinct splitting patterns due to ring strain .

Advanced Research Questions

Q. Q3. What strategies address contradictory bioactivity data in pyrido[4,3-d]pyrimidine derivatives?

Methodological Answer: Contradictions arise from assay variability or substituent effects. Mitigation steps include:

  • Dose-Response Validation : For antifolate activity, IC₅₀ values of 2,4-diamino analogues ranged from 50 nM to 14 µM depending on cell lines .
  • SAR Studies : Adding a pyridinyl substituent at position 2 enhances 5-HT1A receptor binding (Ki = 12 nM vs. 120 nM for unsubstituted derivatives) .

Q. Table 2: Bioactivity vs. Substituent Modifications

Substituent PositionBiological TargetActivity (IC₅₀/Ki)Reference
2-Pyridinyl5-HT1A receptor12 nM
4-MethylDihydrofolate reductase50 nM
6-BenzylGPR119 modulatorEC₅₀ = 14 µM

Q. Q4. How can computational methods enhance the design of pyrido[4,3-d]pyrimidine-based therapeutics?

Methodological Answer: Molecular docking and dynamics simulations guide rational design:

  • Docking Studies : For antimycobacterial derivatives, binding to InhA (enoyl-ACP reductase) showed ΔG = −9.2 kcal/mol, correlating with MIC values of 6.25 µg/mL .
  • ADMET Prediction : LogP values <3.0 improve bioavailability; methoxy groups reduce hepatotoxicity risks .

Q. Q5. What analytical techniques are critical for purity assessment of tetrahydropyrido[4,3-d]pyrimidines?

Methodological Answer:

  • HPLC-MS : Detects impurities <0.1% using C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) .
  • Elemental Analysis : Carbon/nitrogen ratios must match theoretical values (e.g., C₈H₁₁N₃O·HCl: C 47.64%, N 20.82%) .

Q. Q6. How do steric and electronic effects influence reactivity in pyrido[4,3-d]pyrimidine functionalization?

Methodological Answer:

  • Steric Effects : Bulky groups at position 6 (e.g., benzyl) hinder electrophilic substitution but favor nucleophilic aromatic substitution .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 2) activate the pyrimidine ring for Suzuki coupling (Pd(PPh₃)₄, 80°C, 12 h) .

Data Contradiction Analysis

Q. Q7. Why do some pyrido[4,3-d]pyrimidines show divergent antimicrobial vs. anticancer activities?

Methodological Answer: Divergence stems from target selectivity:

  • Antimicrobial : 7-Methyl derivatives inhibit Mycobacterium tuberculosis InhA (MIC = 6.25 µg/mL) but lack cytotoxicity .
  • Anticancer : 2-Pyridinyl derivatives induce apoptosis in K562 leukemia cells (IC₅₀ = 8 µM) via Bcl-2 suppression but show no antibacterial activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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